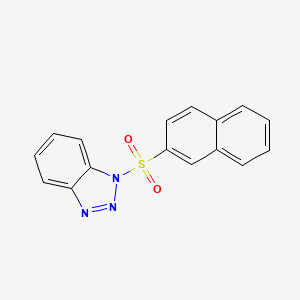

1-Naphthalen-2-ylsulfonylbenzotriazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-22(21,19-16-8-4-3-7-15(16)17-18-19)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIAVYTCFHRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Naphthalen 2 Ylsulfonylbenzotriazole

Role as a Leaving Group in Nucleophilic Substitution Reactions

The benzotriazole (B28993) unit within 1-Naphthalen-2-ylsulfonylbenzotriazole can function as a leaving group in several nucleophilic substitution reactions. The stability of the resulting benzotriazolide anion is a key factor in these transformations.

S\N1-Type Reaction Pathways

While direct experimental evidence for this compound undergoing a unimolecular nucleophilic substitution (S\N1) reaction is not extensively documented, the plausibility of such a pathway can be inferred from general principles. An S\N1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an S\N1 reaction is primarily dependent on the stability of this carbocation and the ability of the leaving group to depart.

S\N2-Type Reaction Pathways

Bimolecular nucleophilic substitution (S\N2) reactions involving this compound are more commonly observed, particularly in sulfonylation reactions. In these reactions, a nucleophile attacks the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazole leaving group in a single, concerted step.

The rate of an S\N2 reaction is influenced by the nucleophilicity of the attacking species, the steric hindrance at the electrophilic center (the sulfur atom), and the leaving group's ability. The benzotriazole moiety is considered a good leaving group in this context, facilitating the nucleophilic attack. Studies on related N-sulfonylbenzotriazoles have shown their utility as effective sulfonating agents for a variety of nucleophiles, proceeding through a mechanism consistent with an S\N2 pathway.

Nucleophilic Aromatic Substitution (NAS) Mechanisms Involving Benzotriazole Displacement

The benzotriazole group can also be displaced through a nucleophilic aromatic substitution (NAS) mechanism, particularly when the naphthalene (B1677914) ring is sufficiently activated by electron-withdrawing groups. In a typical S\NAr mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

For this compound, a nucleophile could potentially attack the carbon atom of the naphthalene ring to which the sulfonyl group is attached. The benzotriazolide anion would then act as the leaving group. The rate of such a reaction would be significantly enhanced by the presence of strong electron-withdrawing groups on the naphthalene ring, which would stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Research on other systems has demonstrated that the 1,2,3-triazolyl group can act as an effective leaving group in S\NAr reactions under mild conditions. nih.gov

The mechanism can be either a stepwise addition-elimination process or a concerted S\NAr pathway, and this can be influenced by the nature of the nucleophile and the substrate. nih.gov

Comparative Analysis of Leaving Group Ability with Other Sulfonyl Derivatives

The leaving group ability of the naphthalenesulfonylbenzotriazole can be contextualized by comparing it with other common sulfonyl derivatives, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). The effectiveness of a leaving group is generally correlated with the stability of the departing anion. For sulfonate esters, this stability is conferred by resonance delocalization of the negative charge across the three oxygen atoms. masterorganicchemistry.comlibretexts.org

Trifluoromethanesulfonate (triflate) is an exceptionally good leaving group due to the strong inductive electron-withdrawing effect of the trifluoromethyl group, which further stabilizes the resulting anion. pearson.com While direct quantitative comparisons for this compound are scarce, the principle remains the same. The naphthalenesulfonyl group provides resonance stabilization, making it a good leaving group, comparable in reactivity to tosylates and mesylates. masterorganicchemistry.comstackexchange.com The benzotriazolide anion, being the conjugate base of a weak acid (benzotriazole), is also a stable leaving group.

The table below provides a qualitative comparison of the leaving group ability of various sulfonate derivatives based on general chemical principles.

| Leaving Group | Abbreviation | Relative Leaving Group Ability | Reason for Stability of Anion |

| Trifluoromethanesulfonate | Otf | Excellent | Strong inductive effect of CF3 group and resonance |

| Naphthalenesulfonate | - | Good | Resonance stabilization over the naphthalene ring and sulfonate group |

| p-Toluenesulfonate | OTs | Good | Resonance stabilization from the benzene (B151609) ring and sulfonate group |

| Methanesulfonate | OMs | Good | Resonance stabilization within the sulfonate group |

Activation of Substrates and Reagents

Beyond its role in providing a leaving group, the this compound scaffold has potential in the activation of substrates and reagents, particularly in the realm of catalysis.

Catalytic Roles (e.g., Organocatalysis, Ligand Design)

While specific examples of this compound as an organocatalyst are not widely reported, related benzotriazole derivatives have shown promise in various catalytic applications. For instance, polymer-supported benzotriazoles have been utilized as catalysts. nih.gov The benzotriazole motif can be incorporated into more complex molecular architectures to create ligands for metal-catalyzed reactions. The nitrogen atoms of the triazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. acs.orgacs.orgsci-hub.se

The field of organocatalysis often relies on small organic molecules to accelerate chemical reactions. beilstein-journals.org It is conceivable that chiral derivatives of this compound could be designed to act as chiral organocatalysts, inducing enantioselectivity in various transformations. The naphthalenesulfonyl group could provide steric bulk and electronic properties that, in conjunction with a chiral element, could create a well-defined catalytic pocket.

Precursor for Reactive Intermediates

This compound, like other N-sulfonylated triazoles, is a potential precursor for highly reactive intermediates. The cleavage of the N-S bond or the fragmentation of the benzotriazole ring can lead to the formation of species that are valuable in synthetic chemistry.

One of the most significant reactive intermediates generated from related N-sulfonyl-1,2,3-triazoles are α-imino carbenes. These species are typically formed under metal catalysis, particularly with rhodium(II) complexes. researchgate.net The reaction proceeds through the loss of dinitrogen from the triazole ring, generating a transient carbene that is stabilized by the adjacent nitrogen atom. This α-imino carbene can then engage in a variety of subsequent reactions, including annulations, cycloadditions, and C-H or X-H (where X = N, O, S) bond insertions. researchgate.net While this reactivity is well-established for N-sulfonyl-1,2,3-triazoles, the direct extension to N-sulfonylbenzotriazoles as precursors to similar reactive intermediates is a subject of ongoing research.

Denitrogenative transformations have also been reported for 1-substituted 1,2,3-benzotriazoles, suggesting that this compound could potentially undergo similar reactions to generate valuable intermediates. researchgate.net These reactions, which can sometimes be initiated photochemically, involve the extrusion of a molecule of nitrogen (N₂) from the triazole ring. researchgate.net

Electrophilic and Radical Reactivity

The electronic properties of this compound allow for both electrophilic and radical reaction pathways, targeting different sites within the molecule.

The naphthalene and benzotriazole rings are both susceptible to electrophilic attack, although their reactivity is modulated by the strongly electron-withdrawing sulfonyl group. The sulfonyl group deactivates the benzotriazole ring towards electrophilic substitution. Conversely, the naphthalene ring system, particularly at positions with higher electron density, remains a potential site for electrophilic attack.

Electrophilic aromatic substitution on the naphthalene ring would be directed by the substitution pattern and the electronic effects of the sulfonylbenzotriazole group. In contrast, electrophilic attack on the benzotriazole moiety is less favorable due to the electron-withdrawing nature of the sulfonyl group. However, reactions involving electrophiles can occur at the nitrogen atoms of the benzotriazole ring under certain conditions. For instance, the N-alkenylation of benzotriazole can be achieved using alkynes and an iodine(III) electrophile. nih.gov

The benzotriazole ring itself can act as a nucleophile in certain reactions. For example, the synthesis of 1-aryl-1H-benzotriazoles can be achieved through the reaction of 1H-benzotriazole with activated aryl halides. ijariie.com This nucleophilic character of the benzotriazole nitrogen atoms is crucial in the synthesis of this compound from benzotriazole and naphthalen-2-ylsulfonyl chloride.

Radical reactions involving N-sulfonylated triazoles have been reported, suggesting that this compound could participate in similar transformations. A known process is the regioselective N2-sulfonylation of NH-1,2,3-triazoles via a radical reaction. rsc.orgrsc.org This indicates that the sulfonyl group and the triazole nitrogen can be involved in radical pathways.

The benzotriazole moiety can also act as a precursor to radicals. ijariie.com The potential for both electron-donating and electron-attracting behavior allows it to stabilize radical intermediates. ijariie.com While specific radical-mediated transformations of this compound are not extensively documented, the general reactivity of related compounds suggests this as a plausible reaction pathway.

Detailed Mechanistic Studies

Detailed mechanistic studies on this compound are scarce in the literature. However, insights can be drawn from studies on analogous N-sulfonylated compounds and the fundamental principles of reaction mechanisms.

For a hypothetical reaction, such as the nucleophilic substitution of the benzotriazole group, the rate law might be expressed as:

Rate = k [this compound]^x [Nucleophile]^y

Where 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to each reactant. The following table illustrates a hypothetical experimental design for determining the rate law.

Table 1: Hypothetical Experimental Design for Kinetic Study

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | R₁ |

| 2 | 0.2 | 0.1 | R₂ |

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the transition state of a reaction. This involves replacing an atom at a specific position in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For this compound, isotope labeling could be performed on the naphthalene ring (e.g., with deuterium) or on the nitrogen or sulfur atoms of the sulfonylbenzotriazole moiety (e.g., with ¹⁵N or ³⁴S).

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation but its environment changes between the ground state and the transition state.

For example, in a reaction involving the cleavage of a C-H bond on the naphthalene ring in the rate-determining step, a significant primary KIE (kH/kD > 1) would be expected. The magnitude of the KIE can provide information about the geometry of the transition state.

Table 2: Representative Kinetic Isotope Effects for Different Reaction Mechanisms

| Reaction Type | Labeled Position | Expected k_light / k_heavy | Interpretation of Transition State |

|---|---|---|---|

| Electrophilic Aromatic Substitution (C-H bond cleavage is rate-determining) | Aromatic C-H | > 2 | C-H bond is significantly broken. |

| Nucleophilic attack at sulfur (no bond cleavage at labeled site) | Remote C-H on naphthalene | ~ 1 | C-H bond is not involved in the transition state. |

While specific KIE studies on this compound have not been reported, these principles illustrate how such experiments could provide deep mechanistic insights into its reactivity.

Solvent Effects on Reaction Pathways

Information regarding the systematic study of solvent effects on the reaction pathways of this compound is not available in the reviewed literature. Typically, such studies would involve conducting reactions in a range of solvents with varying polarities, proticities, and coordinating abilities to determine their influence on reaction rates, product distributions, and mechanistic pathways. This analysis would often involve the generation of kinetic data and the application of linear free-energy relationships to quantify the observed effects. However, no such studies specific to this compound were found.

Computational Chemistry Insights into Reaction Mechanisms

Detailed computational chemistry studies, such as Density Functional Theory (DFT) calculations, that provide insights into the reaction mechanisms of this compound have not been reported in the available literature. Such computational investigations would typically model the potential energy surface of the reaction, identify transition state structures, and calculate activation energies to elucidate the step-by-step mechanism. This would provide a theoretical understanding of the reaction, complementing experimental findings. In the absence of such studies, a detailed discussion on the computational insights for this specific compound cannot be provided.

Applications in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. While direct evidence is lacking for 1-Naphthalen-2-ylsulfonylbenzotriazole, its structural components suggest plausible applications in several key C-C bond-forming strategies.

Direct Arylation Reactions

Direct arylation, a powerful tool for the C-H functionalization of (hetero)arenes, often relies on palladium catalysis. In this context, arenesulfonyl chlorides have been utilized as arylating agents in desulfitative C-arylation reactions. Although not a sulfonyl chloride, the reactivity of the sulfonyl group in this compound could potentially be harnessed in similar palladium-catalyzed cross-coupling reactions, where the naphthalenyl group would be transferred to a suitable C-H bond of another aromatic or heteroaromatic compound. The benzotriazole (B28993) moiety would act as a leaving group, facilitating the catalytic cycle.

Olefination and Alkynylation Strategies

Modern olefination and alkynylation reactions often proceed through the generation of radical intermediates. While there is no specific literature on the use of this compound in these transformations, related sulfonyl derivatives have been implicated in such pathways. For instance, the photolytic or radical-induced cleavage of a C-S or N-S bond could potentially generate a naphthalenyl radical, which could then participate in coupling reactions with appropriate alkene or alkyne partners.

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition, Hetero Diels-Alder)

Cycloaddition reactions are highly efficient methods for the construction of cyclic and polycyclic systems. The naphthalene (B1677914) moiety within this compound could theoretically participate as a diene or dienophile in Diels-Alder or other cycloaddition reactions, although the sulfonylbenzotriazole substituent would likely influence its reactivity and regioselectivity. Furthermore, N-sulfonylimines are known to participate in photosensitized [4+2]- and [2+2]-cycloaddition reactions. It is conceivable that derivatives of this compound could be precursors to such reactive intermediates. The [2+2+2] cycloaddition is a powerful method for synthesizing carbo- and heterocyclic compounds, and while typically catalyzed by transition metals with unsaturated precursors, the naphthalene unit offers a potential scaffold for further functionalization via such methods.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S, C-X)

The formation of bonds between carbon and heteroatoms is fundamental to the synthesis of a vast array of functional molecules, including pharmaceuticals and materials. The benzotriazole group is a well-established leaving group, suggesting a primary role for this compound in facilitating such bond formations.

Amination and Amidation Reactions

N-Sulfonylbenzotriazoles are known to be effective reagents for C-sulfonylation. However, the inherent reactivity of the N-S bond also suggests potential applications in amination and amidation reactions. In the presence of a suitable amine nucleophile, the sulfonylbenzotriazole could act as a naphthalenesulfonylating agent, leading to the formation of sulfonamides. This is a common strategy for the protection of amines or for the introduction of a sulfonyl group for medicinal chemistry purposes.

Ether and Ester Synthesis

While less common, the principle of nucleophilic substitution at the sulfur atom could be extended to oxygen nucleophiles. In a manner analogous to the Williamson ether synthesis, where an alkoxide displaces a leaving group, an alcohol or a carboxylate could potentially react with this compound. This would result in the formation of sulfonic esters (sulfonates) rather than traditional ethers or esters. These sulfonates are themselves valuable functional groups and can serve as excellent leaving groups in subsequent substitution reactions.

Sulfonation and Thiolation Strategies

The primary and most anticipated application of this compound lies in its role as a sulfonylating agent. The benzotriazole moiety is an excellent leaving group, facilitating the transfer of the naphthalen-2-ylsulfonyl group to a variety of nucleophiles. This reactivity is particularly valuable in C-sulfonylation reactions, where a sulfonyl group is directly attached to a carbon atom, and in the sulfonylation of heteroatoms like sulfur.

C-Sulfonylation: N-Sulfonylbenzotriazoles have been demonstrated to be effective reagents for the C-sulfonylation of carbanions derived from activated methylene and methine compounds. It is therefore highly probable that this compound would react efficiently with stabilized carbanions generated from malonates, β-ketoesters, and similar substrates to afford the corresponding β-sulfonylated products. The reaction would proceed via nucleophilic attack of the carbanion on the sulfur atom of the sulfonyl group, with the concomitant departure of the benzotriazolide anion.

Thiolation and Sulfonamide Formation: In a similar vein, the reaction of this compound with thiols would be expected to yield thiosulfonates. This transformation is of significant interest as thiosulfonates are versatile intermediates in organic synthesis. Furthermore, its reaction with primary and secondary amines would provide a straightforward route to naphthalenesulfonamides, a structural motif present in many biologically active compounds.

| Nucleophile | Expected Product | Reaction Type |

| Malonic ester enolate | Diethyl 2-(naphthalen-2-ylsulfonyl)malonate | C-Sulfonylation |

| Thiophenol | S-Phenyl 2-naphthalenesulfonothioate | S-Sulfonylation |

| Aniline | N-Phenylnaphthalene-2-sulfonamide | N-Sulfonylation |

Halogenation and Fluorination Methodologies

While primarily a sulfonylating agent, the chemistry of related sulfonyl compounds suggests potential, albeit less direct, roles in halogenation reactions.

Halogenation: A patented process describes the conversion of naphthalene sulfonyl halides to halogenonaphthalenes in the presence of a sulfuryl halide and a free radical initiator google.com. This suggests a pathway where the sulfonyl group is replaced by a halogen. While this is a transformation of the sulfonyl moiety itself rather than its use as a reagent to halogenate another substrate, it opens up possibilities for related free-radical halogenation processes where a naphthalenesulfonyl derivative might act as a precursor or mediator.

Fluorination Methodologies: The direct use of a sulfonylbenzotriazole for fluorination is not a commonly documented methodology. Deoxyfluorination reactions often employ specialized reagents like DAST or sulfonyl fluorides ucla.edu. However, sulfonate esters, which can be prepared from sulfonylating agents, are well-established precursors for nucleophilic fluorination ucla.edu. Therefore, this compound could be used in a two-step sequence for the introduction of fluorine. First, it would react with an alcohol to form a naphthalenesulfonate ester. Subsequent treatment with a fluoride source, such as potassium fluoride with a phase-transfer catalyst, would then effect a nucleophilic substitution to introduce the fluorine atom. There is no direct evidence to suggest its involvement in C-F bond activation.

Heterocyclic Ring Construction

The naphthalenesulfonyl group can play a crucial role in the synthesis of heterocyclic compounds, primarily as a protecting group for nitrogen or as an activating group to facilitate cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles

The sulfonylation of primary amines with this compound would yield stable sulfonamides. The naphthalenesulfonyl group can serve as a protecting group for the nitrogen atom, allowing for selective transformations at other positions of the molecule. Its steric bulk and electronic properties can also influence the stereochemical outcome of subsequent reactions. The deprotection of naphthalenesulfonamides can be achieved under specific reductive or acidic conditions, allowing for the unmasking of the amine at a later stage of the synthesis. This strategy is widely employed in the synthesis of complex nitrogen-containing natural products and pharmaceuticals mdpi.comnih.govresearchgate.netnih.gov.

Formation of Oxygen and Sulfur Heterocycles

In the synthesis of oxygen and sulfur heterocycles, the naphthalenesulfonyl group can be used to activate a substrate towards cyclization. For instance, the conversion of a hydroxyl group to a naphthalenesulfonate creates an excellent leaving group, facilitating intramolecular nucleophilic substitution to form cyclic ethers researchgate.netnih.gov. Similarly, the activation of a thiol or the introduction of a sulfonyl group can be key steps in the construction of sulfur-containing rings researchgate.netnih.govnih.govopenmedicinalchemistryjournal.comarkat-usa.org. For example, an intramolecular Williamson ether synthesis to form a tetrahydrofuran (B95107) ring can be facilitated by the conversion of a terminal hydroxyl group in a diol to a naphthalenesulfonate.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools for the rapid assembly of molecular complexity from simple starting materials nih.govnih.govsemanticscholar.orgnih.govnih.govrug.nlrug.nlmdpi.com. While there are no specific reports of this compound in MCRs, its reactivity as a sulfonylating agent suggests potential applications.

For instance, in a one-pot reaction, a primary amine could first be sulfonated with this compound. The resulting sulfonamide could then participate as a component in a subsequent MCR, such as a Passerini or Ugi reaction. The naphthalenesulfonyl group would not only act as a protecting group but could also influence the reactivity and selectivity of the MCR.

In cascade reactions, the introduction of a naphthalenesulfonyl group can trigger a series of subsequent transformations. For example, the sulfonylation of an alcohol could initiate a cascade of cyclizations and rearrangements by creating a good leaving group. The robust nature of the naphthalenesulfonyl group makes it suitable for withstanding various reaction conditions encountered in complex cascade sequences.

Utilization in Asymmetric Synthesis

The naphthalenesulfonyl group is a common feature in chiral auxiliaries and ligands used in asymmetric synthesis nih.govresearchgate.netyoutube.comresearchgate.net. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

A chiral alcohol or amine can be derivatized with 2-naphthalenesulfonyl chloride (a precursor to the title compound) to produce a chiral auxiliary. This auxiliary can then be used to control the stereochemistry of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The bulky naphthalenesulfonyl group can effectively shield one face of the reactive intermediate, leading to high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered. While this compound itself is not chiral, it would be the reagent of choice for attaching the achiral naphthalenesulfonyl group to a chiral scaffold to create such an auxiliary.

| Chiral Auxiliary Type | Precursor | Potential Asymmetric Reaction |

| Chiral oxazolidinone | Chiral amino alcohol | Asymmetric aldol addition |

| Chiral sultam | Chiral sultam precursor | Asymmetric alkylation |

| Chiral amine derivative | Chiral amine | Asymmetric conjugate addition |

Chiral Auxiliaries Derived from this compound

A thorough review of the current scientific literature does not indicate that this compound has been utilized as a direct precursor for the development of chiral auxiliaries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary is typically removed and can often be recovered for reuse.

While the naphthalene and benzotriazole motifs are present in various chiral ligands and catalysts, there is no specific information available detailing the derivatization of this compound to create a chiral auxiliary. The development of a new chiral auxiliary typically involves the introduction of a stereogenic center onto the auxiliary's framework, which then directs the stereoselective transformation of a substrate covalently bonded to it. The current body of research does not describe such modifications or applications for this specific compound.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of a molecule's constitution and the study of its dynamic processes in solution.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of protons (¹H) and carbons (¹³C), complex molecules like 1-Naphthalen-2-ylsulfonylbenzotriazole often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR experiments. springernature.com These techniques disperse the NMR signals into two frequency dimensions, revealing correlations between different nuclei and enabling a definitive structural assignment. youtube.com

A standard suite of 2D NMR experiments would be employed to fully characterize this compound:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing out the proton networks within the naphthalene (B1677914) and benzotriazole (B28993) ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual spin systems identified by COSY and for establishing the connectivity between the naphthalenesulfonyl and benzotriazole moieties. For example, a correlation between a proton on the naphthalene ring and the sulfonyl-bearing carbon would confirm their connection.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. NOESY is essential for determining the through-space proximity of different parts of the molecule, which helps to define its preferred conformation in solution.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H-1' (Naphthyl) | H-2' | C-1' | C-2', C-8a' | H-8' |

| H-3' (Naphthyl) | H-4' | C-3' | C-1', C-4a' | H-4' |

| H-4 (Benzotriazolyl) | H-5 | C-4 | C-5, C-7a | H-5 |

| H-5 (Benzotriazolyl) | H-4, H-6 | C-5 | C-4, C-6, C-3a | H-4, H-6 |

| H-6 (Benzotriazolyl) | H-5, H-7 | C-6 | C-5, C-7, C-7a | H-5, H-7 |

| H-7 (Benzotriazolyl) | H-6 | C-7 | C-6, C-3a | H-6 |

Dynamic NMR for Conformational Studies

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and ring inversions. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

For this compound, DNMR could be used to study the restricted rotation around the S-N bond and the C-S bond. The energy barriers for these rotational processes can be calculated from the coalescence temperature and the frequency difference between the signals of the different conformers. beilstein-journals.org These studies provide valuable information about the flexibility and conformational preferences of the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the compound's chemical formula. For this compound (C₁₆H₁₁N₃O₂S), HRMS would be used to verify its exact mass, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragments

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. youtube.com The resulting fragment ions are then analyzed by a second mass analyzer, producing a fragmentation spectrum. springernature.com This spectrum provides a fingerprint of the molecule and allows for detailed structural elucidation by piecing together the observed fragments. nih.gov

In the MS/MS analysis of this compound, characteristic fragmentation pathways would be expected. These could include the cleavage of the S-N bond, leading to the formation of naphthalenesulfonyl and benzotriazole ions, as well as fragmentations within the naphthalene and benzotriazole ring systems. The analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

A hypothetical table of expected major fragments in the MS/MS spectrum is shown below.

| m/z of Fragment Ion | Proposed Structure/Identity |

| 191.01 | [C₁₀H₇SO₂]⁺ (Naphthalenesulfonyl cation) |

| 119.05 | [C₆H₅N₃]⁺ (Benzotriazole cation) |

| 127.04 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 91.04 | [C₆H₅N]⁺ (Fragment from Benzotriazole) |

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides information about the structure and dynamics of a molecule in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of all the atoms in the molecule, providing a detailed picture of bond lengths, bond angles, and intermolecular interactions. nih.govscilit.commdpi.comresearchgate.net

For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would reveal the relative orientations of the naphthalene and benzotriazole rings, the geometry around the sulfur atom, and how the molecules pack together in the crystal lattice. This information is complementary to the data obtained from NMR and MS and is crucial for a complete understanding of the compound's chemical and physical properties.

A hypothetical data table summarizing potential crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8 |

| b (Å) | 14.3 |

| c (Å) | 8.4 |

| β (°) | 106.2 |

| Volume (ų) | 1367 |

| Z | 4 |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

The synthesis of this compound involves the formation of a sulfonamide linkage between a naphthalene-2-sulfonyl moiety and a benzotriazole ring. Spectroscopic techniques are pivotal in tracking this transformation and identifying any transient species.

In the synthesis of related N-sulfonylated triazoles, Infrared (IR) spectroscopy serves as a valuable tool for real-time reaction monitoring. The disappearance of the N-H stretching vibration from the benzotriazole starting material and the appearance of characteristic S-N stretching vibrations are key indicators of reaction progression. For tertiary sulfonamides, the S-N stretching vibration typically appears in the region of 770–815 cm⁻¹. The formation of the sulfonamide can also be monitored by the appearance of strong asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are expected in the ranges of 1380-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for monitoring the reaction. The chemical shifts of the protons on the benzotriazole and naphthalene rings are sensitive to the electronic environment. Upon formation of the N-sulfonyl bond, significant changes in the chemical shifts of the benzotriazole protons would be anticipated. For instance, in the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, the protons of the triazole ring show a distinct singlet, confirming the regioselective sulfonylation at the N-2 position. A similar regioselective outcome would be expected for this compound, and ¹H NMR would be the primary method to confirm this.

Furthermore, techniques like in-line IR spectroscopy can provide continuous data on the concentration of reactants and products, allowing for precise determination of reaction endpoints and optimization of reaction conditions. This is particularly useful in flow chemistry setups where real-time analysis is crucial for process control.

While specific spectroscopic data for the intermediates in the synthesis of this compound are not extensively documented in publicly available literature, the principles derived from analogous N-sulfonylated heterocyclic compounds provide a robust framework for its study.

Chromatographic Techniques for Purity Assessment and Isolation

Following the completion of the synthesis, chromatographic methods are employed to separate the desired this compound from unreacted starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial assessment of product purity and for optimizing solvent systems for column chromatography. In the analysis of a related compound, Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, TLC was utilized with a mobile phase of ethyl acetate/hexane (B92381) (3/2), yielding an Rf value of 0.41. A similar solvent system could be a starting point for the analysis of this compound. The purity of synthesized benzotriazole derivatives is routinely checked using TLC.

Column Chromatography is the standard method for the purification of the crude product. Based on the polarity of this compound, a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, are selected. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment of the isolated compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this non-polar compound. The retention time of the compound under specific conditions is a key identifier, and the area of the peak in the chromatogram is proportional to its concentration. For instance, an HPLC method has been developed for the quantification of 1,2,3-benzotriazole in electrical insulating oil using a water-ethanol mixture as part of the mobile phase. While the specific conditions would need to be optimized for this compound, the general principles of reversed-phase HPLC are directly applicable.

The table below summarizes the chromatographic techniques and typical parameters that would be relevant for the analysis and purification of this compound, based on data from related compounds.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference Compound Data |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Ethyl Acetate/Hexane | Purity check, reaction monitoring | Rf = 0.41 for a related naphthalenyl-triazole |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate gradient | Isolation and purification | General method for organic compounds |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment, quantification | Analysis of 1,2,3-benzotriazole with water/ethanol |

The successful application of these spectroscopic and chromatographic methodologies ensures the unambiguous identification and high purity of this compound, which is a prerequisite for any further scientific investigation or application.

Theoretical and Computational Chemistry Studies

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the energetic landscape of chemical reactions. By modeling reaction pathways, chemists can understand the mechanism of a reaction, identify intermediates, and determine the energy barriers that control the reaction rate.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving 1-Naphthalen-2-ylsulfonylbenzotriazole, one could identify the lowest energy pathways from reactants to products. This would involve locating stationary points, such as local minima corresponding to reactants, products, and intermediates, and saddle points corresponding to transition states.

As of now, there are no published studies that map the potential energy surface for reactions involving this compound.

The activation energy (Ea) of a reaction is the minimum amount of energy required for reactants to transform into products, and it is determined by the energy of the transition state relative to the reactants. The reaction enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). These parameters can be calculated from the potential energy surface.

Specific calculated activation energies and reaction enthalpies for reactions of this compound have not been reported in the scientific literature.

Interactive Table: Illustrative Reaction Energetics This table provides an example of how activation energies and reaction enthalpies for a hypothetical reaction of this compound would be presented. The values are purely illustrative.

| Reaction Coordinate | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Reactant to Transition State | Activation Energy (Ea) | +25.5 |

| Reactant to Product | Reaction Enthalpy (ΔH) | -15.2 |

Prediction of Reactivity and Selectivity

Based on the electronic structure and reaction pathway modeling, computational methods can predict the reactivity of a molecule and the selectivity of its reactions. For instance, regions of high electron density identified through electronic structure calculations might indicate sites susceptible to electrophilic attack. Similarly, the calculated activation energies for different possible reaction pathways can predict which product is likely to be favored (kinetic control) and the relative stability of the products can determine the thermodynamic outcome.

A thorough computational study on this compound would provide valuable predictions regarding its reactivity with various reagents and the likely outcomes of such reactions. However, at present, such predictive studies for this specific compound are not available in the literature.

Regioselectivity and Stereoselectivity Predictions

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, particularly in terms of regioselectivity and stereoselectivity. For reactions involving arylsulfonylbenzotriazoles, density functional theory (DFT) is a commonly employed method to model reaction pathways and determine the most likely products.

Regioselectivity: In reactions where multiple isomers can be formed, computational models can predict the favored regioisomer by calculating the activation energies of the different reaction pathways. The pathway with the lowest activation energy is generally the most kinetically favored, and therefore corresponds to the major product. For instance, in the context of cycloaddition reactions involving triazoles, DFT calculations can elucidate the free energy profiles, providing insights into the origins of regioselectivity. nih.gov Factors such as steric hindrance and electronic effects, which can be quantified through computational analysis, play a crucial role in determining the regiochemical outcome. nih.gov

Stereoselectivity: Similarly, computational methods can predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to different stereoisomers. The transition state with the lower energy will be more populated, leading to the predominant stereoisomer. For complex molecules, understanding the subtle interplay of non-covalent interactions in the transition state is key to accurately predicting stereoselectivity.

Below is a hypothetical data table illustrating the type of information that would be generated from a computational study on the regioselectivity of a reaction involving an arylsulfonylbenzotriazole.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |

| Pathway A (leading to Isomer 1) | 15.2 | Yes |

| Pathway B (leading to Isomer 2) | 18.5 | No |

| Pathway C (leading to Isomer 3) | 20.1 | No |

Substrate Scope and Limitations

Theoretical studies can be instrumental in defining the substrate scope of a reaction involving this compound. By systematically modifying the structure of the reacting partners in silico, it is possible to predict which substrates will react efficiently and which will be unreactive or lead to undesired side products.

Computational models can assess the electronic and steric compatibility of different substrates. For example, by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants, chemists can predict the feasibility of a reaction. A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, steric maps generated from computational models can highlight potential clashes between bulky substituents that might hinder a reaction.

A hypothetical table summarizing the predicted reactivity of various substrates with an arylsulfonylbenzotriazole is presented below.

| Substrate | Electronic Factor (HOMO-LUMO gap, eV) | Steric Hindrance (Calculated) | Predicted Reactivity |

| Substrate X | 4.5 | Low | High |

| Substrate Y | 5.8 | Moderate | Moderate |

| Substrate Z | 6.2 | High | Low |

Non-Covalent Interactions and Molecular Recognition Phenomena

Non-covalent interactions play a critical role in various chemical and biological processes, including molecular recognition, crystal engineering, and the stabilization of transition states. mdpi.com For a molecule like this compound, which contains aromatic rings and heteroatoms, a variety of non-covalent interactions are expected to be significant. These include:

π-π stacking: Interactions between the naphthalene (B1677914) and benzotriazole (B28993) rings.

Hydrogen bonding: The nitrogen atoms of the benzotriazole moiety can act as hydrogen bond acceptors.

Sulfur-involved interactions: The sulfonyl group can participate in various non-covalent interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. mdpi.com These analyses can reveal the nature of the interactions, distinguishing between attractive and repulsive forces. mdpi.com Understanding these interactions is crucial for designing molecules with specific binding properties, for example, in the development of enzyme inhibitors.

Development of Computational Tools for Sulfonylbenzotriazole Chemistry

The advancement of computational chemistry relies on the continuous development of new theoretical models and software. While there are no computational tools developed specifically for sulfonylbenzotriazole chemistry, a wide array of general-purpose software packages are applicable.

Quantum Mechanical Software: Programs like Gaussian, ORCA, and Spartan are widely used for DFT and ab initio calculations to study reaction mechanisms, electronic structures, and spectroscopic properties.

Molecular Docking and Dynamics Software: For studying the interaction of sulfonylbenzotriazoles with biological macromolecules, tools like AutoDock, GOLD, and Amber are employed. These programs can predict the binding mode and affinity of a ligand to a protein, which is invaluable in drug discovery. nih.gov

Predictive Models: There is a growing interest in the development of machine learning models to predict chemical reactivity and properties. These models are trained on large datasets of known reactions and can provide rapid predictions for new compounds, complementing traditional computational methods. rsc.org

The table below lists some of the key computational tools and their applications in the study of sulfonyl-containing compounds.

| Computational Tool/Method | Application |

| Density Functional Theory (DFT) | Prediction of regioselectivity and stereoselectivity, reaction mechanism studies. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. mdpi.com |

| Molecular Docking | Prediction of binding modes of molecules to biological targets. nih.gov |

| Machine Learning Models | Rapid prediction of chemical reactivity and properties. rsc.org |

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis of Sulfonylbenzotriazole Derivatives

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research should focus on developing more environmentally benign routes to 1-naphthalen-2-ylsulfonylbenzotriazole and related compounds. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Key research avenues include:

Solvent-Free and Aqueous Synthesis: Exploring mechanochemical, solvent-free reaction conditions or the use of water as a solvent can significantly reduce the environmental impact of synthesis. rsc.orgrsc.orgsci-hub.se For instance, the synthesis of sulfonamides has been demonstrated in water under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Similarly, solvent-free sulfonylation of amines at room temperature presents a greener alternative. sci-hub.se

Catalytic Approaches: The development of catalytic methods for the synthesis of sulfonylbenzotriazoles, replacing stoichiometric reagents, is a critical goal. Nano-catalysts, such as magnetite-immobilized nano-ruthenium, have shown promise in the direct coupling of sulfonamides and alcohols, generating only water as a byproduct. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can offer significant advantages in terms of reduced reaction times and energy consumption. nih.govnih.gov These techniques have been successfully applied to the synthesis of various sulfonamide derivatives. nih.gov

Renewable Starting Materials: Investigating routes that utilize bio-based feedstocks or readily available, less hazardous starting materials will be crucial for long-term sustainability.

A comparative overview of green synthesis strategies for related sulfonamides is presented in the table below.

| Green Synthesis Strategy | Key Features | Potential Advantages for Sulfonylbenzotriazoles |

| Mechanochemistry | Solvent-free, one-pot procedures using ball milling. rsc.org | Reduced solvent waste, potential for telescopic synthesis. rsc.org |

| Aqueous Synthesis | Utilizes water as the reaction medium, often with pH control. rsc.org | Eliminates hazardous organic solvents, simplified workup. rsc.org |

| Nano-Catalysis | Employs recyclable catalysts like nano-Ru/Fe3O4. acs.org | High selectivity, catalyst reusability, water as the only byproduct. acs.org |

| Microwave/Ultrasound | Utilizes alternative energy sources to accelerate reactions. nih.gov | Shorter reaction times, potentially lower energy consumption. nih.gov |

Novel Catalytic Systems Employing this compound

While this compound is primarily known as a sulfonating agent, its structural features suggest potential applications in catalysis. The benzotriazole (B28993) moiety can act as a leaving group or a ligand, and the sulfonyl group can influence the electronic properties of potential catalytic centers.

Future research in this area could explore:

Transition Metal Catalysis: The nitrogen atoms of the benzotriazole ring could coordinate with transition metals, creating novel catalysts for a variety of organic transformations. The development of new zinc-based boron nitride materials for catalyzing reactions highlights the potential for metal-coordinated nitrogen heterocycles. nih.gov

Organocatalysis: The this compound scaffold could be modified to create new classes of organocatalysts. For example, the introduction of acidic or basic functionalities could enable it to catalyze reactions such as aldol (B89426) or Michael additions.

Dual Catalysis Systems: The compound could be employed in dual catalytic cycles, where it acts in concert with another catalyst (e.g., a metal complex or an organocatalyst) to achieve novel transformations. Tandem relay Cu/Rh dual catalysis has been explored with N-sulfonyl-1,2,3-triazoles, suggesting a potential avenue for sulfonylbenzotriazoles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering enhanced control, safety, and scalability. researchgate.netdntb.gov.uaresearchgate.net Integrating the synthesis and application of this compound into these platforms is a logical next step.

Key areas for development include:

Continuous Flow Synthesis of Sulfonylbenzotriazoles: Developing a continuous flow process for the preparation of this compound would enable safer, on-demand production and could be integrated into multi-step synthetic sequences. google.comrsc.orgresearchgate.net Automated systems have been successfully developed for the production of aryl sulfonyl chlorides, demonstrating the feasibility of this approach. mdpi.com

Automated High-Throughput Screening: Utilizing automated platforms to rapidly screen the reactivity of this compound with a wide range of substrates would accelerate the discovery of new applications.

Telescoped Reactions: Designing multi-step flow syntheses where the formation of this compound and its subsequent reaction occur in a continuous stream without isolation of intermediates would significantly improve efficiency. researchgate.netnih.gov

The table below summarizes the potential benefits of integrating this compound chemistry with flow platforms.

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Precise Control | Improved control over reaction parameters (temperature, pressure, stoichiometry). |

| Enhanced Safety | Minimized handling of potentially hazardous reagents and intermediates. mdpi.com |

| Scalability | Straightforward scaling of reactions from laboratory to production quantities. google.com |

| Integration | Ability to couple synthetic steps into continuous, automated processes. nih.gov |

Exploration of Unique Reactivity Patterns Under Non-Standard Conditions (e.g., Photochemistry, Electrochemistry)

Moving beyond traditional thermal reaction conditions, the exploration of photochemical and electrochemical methods could unlock novel reactivity patterns for this compound.

Photochemistry: The naphthalene (B1677914) and benzotriazole chromophores within the molecule suggest that it may exhibit interesting photochemical behavior. Irradiation with light of appropriate wavelengths could lead to excited states with unique reactivity, potentially enabling novel cycloadditions or radical-based transformations. The photochemistry of related 1-alkenyl-naphthalen-2(1H)-ones has been studied, revealing pathways to complex polycyclic structures. universityofgalway.ie

Electrochemistry: Electrochemical methods offer a powerful tool for generating reactive species under mild conditions. rsc.org The electrochemical synthesis of drug metabolites, such as the S-oxides of phenothiazines, demonstrates the potential of this approach for modifying sulfur-containing compounds. mdpi.com Applying electrochemical oxidation or reduction to this compound could generate radical ions or other intermediates, leading to new C-S or N-S bond-forming reactions. The formation of benzotriazole surface films on metals has been studied electrochemically, indicating the electrochemical activity of the benzotriazole moiety. scilit.com

Development of Next-Generation Synthetic Reagents Based on the this compound Scaffold

The inherent reactivity of the sulfonylbenzotriazole group makes it an excellent platform for the design of new and more sophisticated synthetic reagents. By modifying the naphthalene or benzotriazole portions of the molecule, a diverse array of reagents with tailored properties could be developed.

Future research in this direction could focus on:

Reagents for Asymmetric Synthesis: Incorporating chiral auxiliaries onto the naphthalene or benzotriazole rings could lead to the development of reagents for asymmetric sulfonylation or other enantioselective transformations.

Bifunctional Reagents: Introducing additional reactive functional groups into the scaffold could create bifunctional reagents capable of participating in tandem or cascade reactions, enabling the rapid construction of complex molecular architectures.

Reagents for Bioconjugation: Modifying the structure to include functionalities suitable for bioconjugation could allow for the site-specific labeling of proteins, nucleic acids, and other biomolecules with the naphthalenesulfonyl group.

Fluorinated Derivatives: The introduction of fluorine atoms or trifluoromethyl groups could modulate the reactivity and physical properties of the reagent, potentially leading to enhanced stability or unique reaction outcomes.

The development of N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation has already demonstrated the potential of this class of compounds. nih.govacs.org By building on this foundation, a new generation of synthetic tools based on the this compound scaffold can be envisioned.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.